![molecular formula C16H15N3O2S2 B2932700 methyl 2-amino-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 1251577-78-2](/img/structure/B2932700.png)
methyl 2-amino-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Benzo[d]thiazol-2-yl is a common structure in many bioactive compounds . Compounds with this structure have been found to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel compounds containing a benzo[d]thiazol-2-yl group . This involves a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst .Molecular Structure Analysis
The thiazole ring in benzo[d]thiazol-2-yl is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens. The structural feature of the thiazole ring is a key component in many drugs with antimicrobial activity, such as sulfathiazole .
Anticancer Agents
The presence of the thiazole moiety in a compound’s structure has been associated with antitumor and cytotoxic activities. This makes the compound a candidate for the synthesis of new anticancer drugs, which could be tested against various human cancer cell lines for their efficacy .
Antiretroviral Drugs
Thiazole derivatives like this compound have applications in the treatment of HIV/AIDS. The thiazole ring is a common feature in antiretroviral drugs such as ritonavir, suggesting potential use in HIV therapy .
Anti-Inflammatory and Analgesic Drugs
Due to the anti-inflammatory and analgesic activities observed in thiazole derivatives, this compound could be explored for its effectiveness in these areas. It may serve as a lead compound for the development of new anti-inflammatory and analgesic medications .
Neuroprotective Agents
The compound’s thiazole core may contribute to neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases. Thiazole derivatives have been studied for their role in the synthesis of neurotransmitters and could aid in the normal functioning of the nervous system .
Antioxidants
Thiazole derivatives are also known for their antioxidant properties. This compound could be investigated for its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some compounds have shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
For instance, some compounds have shown to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Compounds with similar structures have shown to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Action Environment
The solubility of the compound in various solvents could potentially be influenced by environmental factors such as temperature and ph .
properties
IUPAC Name |
methyl 2-amino-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-21-16(20)19-7-6-9-12(8-19)22-14(17)13(9)15-18-10-4-2-3-5-11(10)23-15/h2-5H,6-8,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBQNCJGNBGFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
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